3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a chemical compound with the molecular formula and a molecular weight of 266.60 g/mol. This compound features a chloro and trifluoromethyl substituent on a phenyl ring, which contributes to its unique chemical properties. The compound is identified by the CAS number 2228293-17-0, indicating its registration in chemical databases.
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid falls under the category of organic acids. It is characterized by its carboxylic acid functional group and is part of a broader class of compounds that exhibit biological activity due to the presence of halogenated aromatic systems.
The synthesis of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but are often proprietary or vary by laboratory practices.
The molecular structure of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid can be represented using various notations:
O=C(O)C(=O)Cc1c(Cl)cccc1C(F)(F)F
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid can participate in various chemical reactions typical of carboxylic acids:
Technical details about these reactions include reaction conditions such as temperature, pressure, and catalysts used.
Data on specific interactions would require empirical studies or computational modeling to elucidate binding affinities and mechanisms.
The chemical properties include reactivity patterns typical of carboxylic acids and halogenated compounds. These properties influence its behavior in various chemical environments and potential applications in synthesis or as an active pharmaceutical ingredient.
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid has potential applications in several scientific fields:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: